N-Hydroxy-4-nitrobenzimidamide
Overview
Description
N’-hydroxy-4-nitrobenzenecarboximidamide is a chemical compound with the molecular formula C7H7N3O3 It is known for its unique structure, which includes a nitro group and a hydroxy group attached to a benzenecarboximidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-nitrobenzenecarboximidamide typically involves the reaction of 4-nitrobenzenecarboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of N’-hydroxy-4-nitrobenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over reaction parameters to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where the nitro or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N’-hydroxy-4-nitrobenzenecarboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-4-nitrobenzimidamide
- N,N-diethyl-N’-hydroxy-4-nitrobenzenecarboximidamide
Uniqueness
N’-hydroxy-4-nitrobenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological properties. Compared to similar compounds, it may exhibit different levels of activity or selectivity in various applications.
Properties
IUPAC Name |
N'-hydroxy-4-nitrobenzenecarboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-7(9-11)5-1-3-6(4-2-5)10(12)13/h1-4,11H,(H2,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNSBDNIAKCXGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1613-86-1 | |
Record name | 4-Nitrobenzamidoxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1613-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.